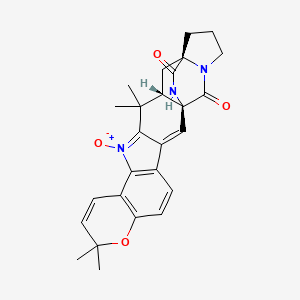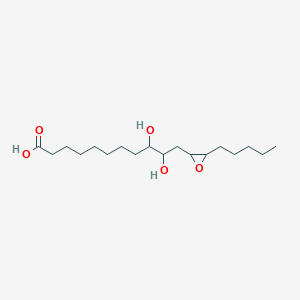
Heteroclitin D
描述
Heteroclitin D is a lignan derived from the medicinal plant Kadsura. It is known for its significant biological activities, including anti-lipid peroxidation and inhibition of L-type calcium channels . The compound has a molecular formula of C27H30O8 and a molecular weight of 482.52 g/mol .
作用机制
异克利丁D主要通过抑制L型钙通道发挥作用 。这种抑制会导致钙离子流入减少,从而调节各种生理过程,包括肌肉收缩和神经递质释放。 该化合物还表现出抗脂质过氧化活性,保护细胞免受氧化损伤 .
生化分析
Biochemical Properties
Heteroclitin D plays a crucial role in biochemical reactions, particularly in inhibiting platelet aggregation. It interacts with various enzymes and proteins, including L-type calcium channels in ventricular cells of guinea pigs . The interaction with these calcium channels suggests that this compound may modulate calcium influx, which is vital for numerous cellular processes. Additionally, this compound has been identified as a potential bioactive marker in the blood tonic efficacy of Kadsura interior, indicating its interaction with biomolecules involved in hematopoiesis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to block L-type calcium channels in ventricular cells, thereby influencing cardiac function . Moreover, this compound’s antioxidant properties suggest its role in protecting cells from oxidative stress. In blood deficiency models, this compound has been observed to increase levels of hematocrit, hemoglobin, and red blood cells, indicating its positive impact on hematopoiesis . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with L-type calcium channels, leading to the inhibition of calcium influx in ventricular cells . This inhibition can modulate various downstream signaling pathways, affecting cellular functions such as contraction and relaxation in cardiac cells. Additionally, this compound’s antioxidant properties may involve scavenging reactive oxygen species, thereby protecting cells from oxidative damage. The compound’s role in hematopoiesis suggests it may influence gene expression related to blood cell formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its bioactivity over extended periods, provided it is stored under appropriate conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on hematopoiesis and cardiac function, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In blood deficiency models, higher doses of this compound have been associated with increased levels of hematocrit, hemoglobin, and red blood cells . It is essential to determine the threshold and toxic doses to avoid adverse effects. Studies have indicated that while this compound is generally well-tolerated, excessively high doses may lead to toxicity and adverse effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its antioxidant and hematopoietic properties. The compound interacts with enzymes and cofactors involved in oxidative stress response and blood cell formation . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall bioactivity. Understanding the metabolic pathways of this compound is crucial for elucidating its therapeutic potential and optimizing its use in clinical settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its bioactivity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound may localize to specific compartments, influencing its accumulation and bioavailability. Understanding the transport mechanisms of this compound can aid in developing targeted delivery strategies for therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with L-type calcium channels suggests localization to the plasma membrane in cardiac cells . Additionally, this compound’s antioxidant properties may involve localization to mitochondria or other organelles involved in oxidative stress response. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
合成路线和反应条件
异克利丁D可以通过闪式色谱法从南五味子茎中分离得到 。 该过程包括用乙醇提取植物材料,然后使用色谱技术进行纯化 。 该化合物还可以通过复杂的合成过程来合成,该过程包括炔化反应和分子内Heck反应来构建核心结构.
工业生产方法
异克利丁D的工业生产主要依靠从天然来源提取,特别是南五味子。 提取过程包括使用乙醇或氯仿等有机溶剂从植物材料中分离化合物 .
化学反应分析
反应类型
异克利丁D会发生各种化学反应,包括:
还原: 该化合物可以在特定条件下被还原,生成不同的衍生物。
取代: 异克利丁D可以发生取代反应,特别是在强亲核试剂存在的情况下。
常见试剂和条件
氧化: 常见试剂包括过氧化氢和其他氧化剂。
还原: 可以使用硼氢化钠等还原剂。
取代: 通常使用甲醇钠等强亲核试剂。
主要产物
这些反应形成的主要产物包括异克利丁D的各种衍生物,它们可能表现出不同的生物活性。
科学研究应用
异克利丁D具有广泛的科学研究应用:
相似化合物的比较
异克利丁D在木脂素中独一无二,因为它特异性地抑制L型钙通道并具有强大的抗脂质过氧化活性 。类似的化合物包括:
南五味子素C: 另一种来自南五味子的木脂素,具有类似的生物活性.
异克利丁G: 表现出类似的抗脂质过氧化特性.
这些化合物与异克利丁D在结构上相似,但在特定的生物活性及其效力方面可能有所不同。
属性
IUPAC Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWKMZYZZCWGCK-YSKMNHBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,6'-Bis[bis(2-pyridylmethyl)aminomethyl]-2,2'-bipyridine](/img/structure/B1247663.png)









![N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine](/img/structure/B1247682.png)


